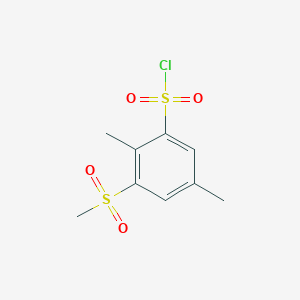

3-Methanesulfonyl-2,5-dimethylbenzene-1-sulfonyl chloride

Description

Properties

IUPAC Name |

2,5-dimethyl-3-methylsulfonylbenzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11ClO4S2/c1-6-4-8(15(3,11)12)7(2)9(5-6)16(10,13)14/h4-5H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJOWCZXFVXWKDQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)S(=O)(=O)Cl)C)S(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClO4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Strategy

The synthesis of sulfonyl chlorides such as 3-Methanesulfonyl-2,5-dimethylbenzene-1-sulfonyl chloride typically proceeds via:

- Sulfonation of the aromatic ring to introduce sulfonic acid groups.

- Introduction of the methanesulfonyl group via sulfonylation or substitution reactions.

- Chlorination of sulfonic acid groups to sulfonyl chlorides using chlorinating agents.

This approach is consistent with well-established methods for preparing sulfonyl chlorides from sulfonic acid precursors.

Sulfonation and Methanesulfonyl Group Introduction

The starting material is often a dimethylbenzene derivative (e.g., 2,5-dimethylbenzene). Sulfonation is achieved by reacting with chlorosulfonic acid or concentrated sulfuric acid, which introduces sulfonic acid groups at the desired positions on the aromatic ring.

- Chlorosulfonic acid is a preferred reagent for direct sulfonation and simultaneous chlorination steps.

- The methanesulfonyl group (–SO2CH3) can be introduced either by direct sulfonylation using methanesulfonyl chloride or by substitution on a sulfonic acid intermediate.

Chlorination to Sulfonyl Chloride

The key step in converting sulfonic acids to sulfonyl chlorides involves chlorinating agents such as:

These reagents convert sulfonic acid groups (–SO3H) into sulfonyl chlorides (–SO2Cl) under controlled conditions.

Example from Patent Literature:

- A method for sulfonyl chloride preparation involves reacting the sulfonic acid derivative with phosphorus pentachloride in solvents such as chlorobenzene or trifluoromethylbenzene. This avoids byproduct formation seen with toluene and allows for high purity and yield of sulfonyl chloride intermediates.

- Chlorine gas bubbling into a cooled mixture of sulfoxide intermediates in acetic acid and water has been demonstrated to effectively convert sulfoxides to sulfonyl chlorides with high yield (up to 87%) and purity.

Specific Preparation Protocols Relevant to this compound

Although direct literature on this exact compound is limited, analogous sulfonyl chloride derivatives provide insight into the preparation:

Reaction Conditions and Optimization

- Solvent Choice: Chlorobenzene or trifluoromethylbenzene solvents are preferred over toluene to avoid byproduct formation and ensure high purity.

- Temperature Control: Chlorination reactions are typically performed at low temperatures (6–15 °C) to control exothermicity and prevent decomposition.

- Reaction Monitoring: HPLC and other chromatographic techniques are utilized to confirm complete conversion of intermediates to the sulfonyl chloride product.

- Isolation: The product is often isolated by evaporation under reduced pressure followed by recrystallization or filtration from solvents such as toluene and iso-hexane.

Green Chemistry Considerations

Recent advances in sulfonyl chloride and sulfonamide synthesis emphasize greener methods:

- Use of deep eutectic solvents (DES) and copper-catalyzed reactions to reduce toxic byproducts.

- Avoidance of hazardous reagents and waste through solvent and reagent selection.

- Mechanochemical methods and palladium-catalyzed coupling offer alternative routes to sulfonamide derivatives, potentially adaptable for sulfonyl chloride intermediates.

Summary Table of Preparation Methods

Chemical Reactions Analysis

Types of Reactions: 3-Methanesulfonyl-2,5-dimethylbenzene-1-sulfonyl chloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as potassium permanganate or chromyl chloride can be used under acidic conditions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst can be employed.

Substitution: Nucleophilic substitution reactions can be carried out using amines or alcohols in the presence of a base.

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of corresponding alcohols or hydrocarbons.

Substitution: Formation of sulfonamides or esters.

Scientific Research Applications

Applications in Chemical Synthesis

-

Synthesis of Sulfonamides:

- MSC is commonly used to introduce sulfonyl groups into organic molecules, particularly in the synthesis of sulfonamides. This application is crucial in developing pharmaceuticals that target bacterial infections.

-

Chlorination Agent:

- It acts as a chlorinating agent in various chemical reactions, facilitating the formation of good leaving groups essential for nucleophilic substitutions.

-

Protecting Groups:

- MSC is employed as a protecting group for alcohols and amines during multi-step syntheses. This allows chemists to selectively modify other parts of a molecule without affecting the protected functional groups.

-

Reagent for Carboxylic Acids:

- It can activate carboxylic acids for further reactions, enhancing their reactivity in synthetic pathways.

Applications in Pharmaceuticals

Case Study: Impurity Analysis in Active Pharmaceutical Ingredients (API):

A significant application of MSC is in the development of analytical methods for detecting impurities in pharmaceutical compounds. For instance, a study developed a gas chromatography-mass spectrometry (GC-MS) method to quantify trace levels of MSC as an impurity in itraconazole, an antifungal drug. The method demonstrated high sensitivity and specificity, with a correlation coefficient (r²) exceeding 0.999 across various concentration levels .

| Concentration Level (%) | Average Area Response |

|---|---|

| 50 | 24,344 |

| 75 | 37,257 |

| 100 | 54,318 |

| 150 | 85,456 |

| 200 | 110,893 |

Applications in Agrochemicals

MSC is also utilized in the synthesis of agrochemicals, where it plays a role in developing herbicides and pesticides. Its ability to modify molecular structures enhances the efficacy of these compounds against pests while minimizing environmental impact.

Recent Research Insights

Recent studies have highlighted the potential of sulfonyl derivatives, including those derived from MSC, as antimicrobial agents. For example, novel sulfonylurea derivatives synthesized from MSC exhibited significant inhibitory effects against methicillin-resistant Staphylococcus aureus (MRSA), with minimum inhibitory concentrations (MICs) comparable to established antibiotics .

Mechanism of Action

3-Methanesulfonyl-2,5-dimethylbenzene-1-sulfonyl chloride is similar to other sulfonyl chlorides, such as 3,5-dimethylbenzenesulfonyl chloride and 4-methanesulfonylbenzenesulfonyl chloride. its unique substitution pattern and reactivity profile distinguish it from these compounds. The presence of both methanesulfonyl and sulfonyl chloride groups on the benzene ring enhances its reactivity and versatility in various chemical reactions.

Comparison with Similar Compounds

3-Chloro-5-(trifluoromethyl)benzoyl chloride

Structural Differences :

- Functional Group : Benzoyl chloride (-COCl) vs. sulfonyl chloride (-SO₂Cl).

- Substituents : Chloro (-Cl) and trifluoromethyl (-CF₃) groups at positions 3 and 5 vs. methanesulfonyl and dimethyl groups.

Sulfonylurea Herbicides (e.g., Metsulfuron Methyl)

Structural Differences :

- Core Structure : Sulfonylurea herbicides feature a sulfonyl group linked to a benzoate ester and a triazine ring. For example, metsulfuron methyl contains a sulfonyl bridge between a methyl benzoate and a methoxy-substituted triazine .

- Substituents : The target compound lacks the triazine moiety and ester functionality found in sulfonylureas.

Functional and Application Contrasts :

- Role in Synthesis : The target compound may serve as a precursor for sulfonylurea herbicides by reacting with triazine amines. Its methanesulfonyl group could enhance stability during synthesis compared to simpler sulfonyl chlorides.

- Bioactivity : Sulfonylureas inhibit acetolactate synthase (ALS) in plants, a mode of action unrelated to the target compound’s role as a synthetic intermediate. The dimethyl groups in the target compound may reduce water solubility, limiting direct pesticidal use but improving compatibility with organic solvents during synthesis .

Data Table: Key Properties and Comparisons

Research Findings and Insights

- Substituent Impact : The methanesulfonyl group in the target compound enhances electrophilicity at the sulfonyl chloride site, favoring nucleophilic attack. However, steric hindrance from the dimethyl groups may slow reactions with bulky nucleophiles compared to less substituted analogs .

- Synthetic Utility: Unlike benzoyl chlorides, sulfonyl chlorides are less prone to hydrolysis but require careful handling due to their corrosive nature. The target compound’s stability in non-aqueous conditions makes it preferable for multi-step syntheses .

Biological Activity

3-Methanesulfonyl-2,5-dimethylbenzene-1-sulfonyl chloride is an organic compound that belongs to the class of sulfonyl chlorides. It exhibits significant biological activity, particularly in the fields of antibacterial and anticancer research. This article reviews the compound's synthesis, characterization, and biological effects based on diverse research findings.

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of 2,5-dimethylbenzenesulfonyl chloride with methanesulfonic acid derivatives. The resulting product is characterized using various spectroscopic techniques such as NMR and IR spectroscopy, confirming the presence of sulfonyl and methyl groups.

Antibacterial Properties

Research indicates that compounds containing sulfonamide functional groups, including this compound, exhibit potent antibacterial activities. A study evaluated several sulfonamide derivatives against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The minimal inhibitory concentration (MIC) values were determined using a twofold serial dilution method. Notably, compounds similar to this compound demonstrated MIC values comparable to established antibiotics like ciprofloxacin .

| Compound | Bacterial Strain | Zone of Inhibition (mm) | MIC (μg/mL) |

|---|---|---|---|

| This compound | E. coli | 30 ± 0.12 | 7.81 |

| Ciprofloxacin | E. coli | 32 ± 0.12 | - |

Anticancer Activity

The anticancer potential of sulfonamide derivatives has also been explored. In vitro studies have shown that these compounds can inhibit cell proliferation in various cancer cell lines. For instance, a derivative of the compound was tested against Jurkat cells and showed significant cytotoxicity with an IC50 value lower than that of standard chemotherapeutic agents like doxorubicin .

The antibacterial mechanism of action for sulfonamides involves the inhibition of folic acid synthesis in bacteria. This occurs through competitive inhibition of the enzyme dihydropteroate synthase, which is crucial for bacterial DNA synthesis . The presence of sulfonamide groups enhances this activity by mimicking para-aminobenzoic acid (PABA), a substrate for the enzyme.

In terms of anticancer activity, the mechanism may involve the induction of apoptosis in cancer cells through various pathways including mitochondrial dysfunction and activation of caspases .

Case Studies

- Antibacterial Efficacy : A study published in 2015 synthesized novel sulfonamides derived from p-toluenesulfonyl chloride and assessed their antibacterial efficacy against gram-positive and gram-negative bacteria. The results highlighted that certain derivatives exhibited strong antibacterial properties with significant zones of inhibition against E. coli and K. pneumoniae .

- Anticancer Activity : Another study focused on thiazole-bearing compounds demonstrated that certain modifications to the sulfonamide structure enhanced cytotoxic effects against multiple cancer cell lines, indicating a structure-activity relationship (SAR) that could be exploited for developing new anticancer drugs .

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 3-Methanesulfonyl-2,5-dimethylbenzene-1-sulfonyl chloride to improve yield?

- Methodological Answer : Synthesis optimization involves controlling reaction conditions such as temperature (ambient to 50°C), inert atmosphere (dry N₂ or Ar), and stoichiometric ratios of sulfonating agents (e.g., ClSO₃H or SOCl₂). Catalysts like DMF may accelerate sulfonation. For moisture-sensitive intermediates, use anhydrous solvents (e.g., dichloromethane) and monitor reaction progress via TLC or HPLC. Post-reaction quenching with ice-water followed by extraction (ethyl acetate) and purification via recrystallization (e.g., using hexane/ethyl acetate mixtures) can enhance purity .

| Parameter | Optimization Strategy |

|---|---|

| Temperature | 0–50°C, avoids decomposition |

| Solvent | Anhydrous CH₂Cl₂ or THF |

| Catalyst | DMF (5–10 mol%) |

| Purification | Recrystallization (hexane/EtOAc) |

Q. What purification techniques are effective for this compound given its moisture sensitivity?

- Methodological Answer : Due to hydrolytic instability , use inert techniques:

Vacuum Distillation : For high-purity isolation under reduced pressure.

Column Chromatography : Use silica gel with low-polarity eluents (e.g., hexane:EtOAc 4:1).

Recrystallization : Employ mixed solvents (e.g., toluene/hexane) under N₂.

Always store the compound under dry inert gas (N₂/Ar) in sealed, desiccated containers .

Q. Which spectroscopic methods are suitable for characterizing this sulfonyl chloride?

- Methodological Answer :

- ¹H/¹³C NMR : Identify aromatic protons (δ 7.0–8.0 ppm) and methyl/methanesulfonyl groups (δ 2.5–3.5 ppm).

- FT-IR : Confirm S=O stretches (~1370 cm⁻¹ and 1150 cm⁻¹) and C-Cl bonds (~700 cm⁻¹).

- Mass Spectrometry (EI-MS) : Molecular ion peak matching the molecular weight (e.g., calculated for C₉H₁₀ClO₄S₂: ~304.7 g/mol).

Cross-reference with high-resolution data from databases like PubChem or ECHA .

Advanced Research Questions

Q. How does the methanesulfonyl group influence the sulfonyl chloride’s reactivity in nucleophilic substitutions?

- Methodological Answer : The electron-withdrawing methanesulfonyl group increases the electrophilicity of the sulfonyl chloride moiety, enhancing reactivity toward nucleophiles (e.g., amines, alcohols). Compare kinetic studies with analogs (e.g., 4-Chloro-2,5-dimethylbenzenesulfonyl chloride ) to quantify activation parameters. Use DFT calculations to model charge distribution and transition states. Experimental validation via competition reactions (e.g., with aniline derivatives) under controlled pH and solvent polarity .

Q. How can contradictions in reported reactivity data be resolved when using this compound in multi-step syntheses?

- Methodological Answer : Contradictions often arise from side reactions (e.g., hydrolysis or sulfonate ester formation). Strategies include:

In Situ Monitoring : Use real-time NMR or HPLC to track intermediates.

Isolation of Key Intermediates : Purify sulfonamide derivatives before subsequent steps.

Control of Reaction Media : Avoid protic solvents; use additives (e.g., molecular sieves) to scavenge moisture .

Q. What strategies mitigate competing side reactions when incorporating this sulfonyl chloride into polymer matrices?

- Methodological Answer :

- Surface Functionalization : Graft sulfonyl chloride groups onto pre-formed polymers via controlled radical polymerization.

- Protective Groups : Temporarily block reactive sites (e.g., using tert-butyloxycarbonyl [BOC] groups) during polymerization.

- Post-Polymerization Modification : React sulfonyl chloride with amines post-polymer synthesis to avoid cross-linking. Validate via GPC and thermal analysis (DSC/TGA) .

Data Contradictions and Stability Analysis

Q. Why does hydrolysis occur even under nominally anhydrous conditions?

- Methodological Answer : Trace moisture in solvents or reagents can hydrolyze sulfonyl chlorides. Quantify residual water via Karl Fischer titration. Pre-dry solvents (e.g., over molecular sieves) and use glovebox conditions (<1 ppm H₂O). Stability studies under varying humidity levels (10–90% RH) reveal critical moisture thresholds for decomposition .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.